4-[(4-nitrobenzoyl)oxy]benzoic acid
Description
4-[(4-Nitrobenzoyl)oxy]benzoic acid is a benzoic acid derivative featuring a nitrobenzoyloxy substituent at the para position. Its molecular formula is C₁₄H₉NO₇, with a molecular weight of 303.23 g/mol. Structural studies of related compounds, such as 4-((4-nitrobenzoyl)amino)benzoic acid, have been conducted using crystallographic methods like SHELX programs . The nitro group is known to enhance antimicrobial properties in benzoic acid derivatives, as observed in structurally related compounds .
Properties
IUPAC Name |
4-(4-nitrobenzoyl)oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-3-7-12(8-4-9)21-14(18)10-1-5-11(6-2-10)15(19)20/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSGCCPVMIUZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632565 | |
| Record name | 4-[(4-Nitrobenzoyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24935-47-5 | |
| Record name | 4-[(4-Nitrobenzoyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitrobenzoyl)oxy]benzoic acid typically involves the esterification of 4-nitrobenzoic acid with 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-nitrobenzoyl)oxy]benzoic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 4-hydroxybenzoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.
Substitution: Sodium methoxide, methanol solvent.
Major Products
Reduction: 4-[(4-aminobenzoyl)oxy]benzoic acid.
Hydrolysis: 4-nitrobenzoic acid and 4-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-nitrobenzoyl)oxy]benzoic acid depends on its chemical structure and the specific context in which it is used. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In hydrolysis reactions, the ester linkage is cleaved by the addition of water, resulting in the formation of the corresponding acids.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and functional groups in 4-[(4-nitrobenzoyl)oxy]benzoic acid and analogous compounds:
Electronic and Reactivity Differences
- Nitro Group Impact : The electron-withdrawing nitro group in this compound increases the acidity of the carboxylic acid group compared to derivatives like 4-hydroxybenzoic acid (pKa ~4.5 vs. ~4.0) . This enhances solubility in polar solvents and reactivity in esterification or amidation reactions.
- Substituent Effects : Compounds with alkoxy groups (e.g., 4-(4-propoxybenzoyloxy)benzoic acid ) exhibit lower acidity due to electron-donating substituents, making them less reactive in nucleophilic substitutions .
Q & A
Q. What are the preferred synthetic routes for 4-[(4-nitrobenzoyl)oxy]benzoic acid, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via esterification between 4-nitrobenzoyl chloride and 4-hydroxybenzoic acid under Schotten-Baumann conditions. Key parameters include:
- Solvent choice : Use of aqueous alkaline media (e.g., NaOH) to stabilize intermediates and minimize hydrolysis .
- Temperature : Reactions at 0–5°C reduce side reactions like nitro group reduction .
- Catalysis : Pyridine or DMAP can enhance acylation efficiency .
Yield optimization : Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from nitrobenzene byproducts .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals: δ ~8.3 ppm (nitrobenzoyl aromatic protons) and δ ~13.2 ppm (carboxylic acid proton). ¹³C NMR confirms ester carbonyl (~168 ppm) and nitro group resonance .
- FTIR : Strong bands at ~1720 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (asymmetric NO₂ stretch) .
- XRD : Single-crystal X-ray diffraction (as in related compounds) resolves hydrogen-bonding networks between carboxylic acid and ester groups, critical for understanding solid-state stability .
Advanced Research Questions
Q. How do electronic effects of the nitro group influence the reactivity of this compound in nucleophilic substitution or reduction reactions?
The nitro group is a strong electron-withdrawing meta-director, which:
- Activates the ester : Enhances susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions) at the carbonyl carbon .
- Reduction pathways : Use of Sn/HCl selectively reduces the nitro group to an amine, forming 4-[(4-aminobenzoyl)oxy]benzoic acid. Competing reduction of the ester group is minimized by controlling HCl concentration and reaction time .
Contradictions : Conflicting reports exist on nitro group stability during photolysis. UV-Vis studies (λmax ~260 nm) suggest nitro → nitrite conversion under UV light, requiring inert atmospheres for light-dependent applications .
Q. What strategies resolve discrepancies in solubility data for this compound across different solvents?
Reported solubility varies due to:
- Polymorphism : Crystallization conditions (e.g., solvent polarity) affect crystal packing and solubility. For example, DMSO solubilizes the carboxylic acid via H-bonding, while hexane induces precipitation .
- pH-dependent solubility : The compound is sparingly soluble in water (0.1 mg/mL at 25°C) but dissolves in alkaline buffers (pH >10) via deprotonation of the carboxylic acid .
Methodological recommendation : Use dynamic light scattering (DLS) to assess aggregation in aqueous media and validate with HPLC-UV .
Q. How does this compound compare to structurally similar compounds in biological activity assays?
Comparative studies with analogs (e.g., 4-[(3-nitrobenzoyl)oxy]benzoic acid) reveal:
- Enzyme inhibition : The para-nitro derivative shows higher affinity for tyrosinase (IC₅₀ = 12 µM vs. 18 µM for meta-nitro), attributed to better π-π stacking with the active site .
- Cellular uptake : LogP calculations (≈2.1) indicate moderate lipophilicity, but esterase-mediated hydrolysis in vivo limits bioavailability. Prodrug strategies (e.g., methyl ester protection) improve stability .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Common impurities include:
- 4-Nitrobenzoic acid (from incomplete esterification): Detected via HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) with UV detection at 254 nm .
- Hydrolysis byproducts : LC-MS (ESI−) identifies de-esterified fragments (m/z 165 [M−C₇H₄NO₄]⁻) .
Mitigation : Use of anhydrous conditions during synthesis and storage at −20°C under nitrogen minimizes degradation .
Q. How can computational methods predict the stability of this compound under varying thermal conditions?
- DFT calculations : B3LYP/6-311+G(d,p) models predict thermal decomposition pathways. The nitro group destabilizes the molecule above 150°C, releasing NOₓ gases .
- TGA-DSC : Experimental data align with simulations, showing a sharp endotherm at 210–220°C (melting with decomposition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
